molecular formula C7H10N4O3 B13496916 3-(5-Acetamido-4h-1,2,4-triazol-3-yl)propanoic acid

3-(5-Acetamido-4h-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13496916
M. Wt: 198.18 g/mol
InChI Key: JVMOPJPKQWLPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Acetamido-4h-1,2,4-triazol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(5-Acetamido-4H-1,2,4-triazol-3-yl)propanoic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular structure of this compound can be summarized by the following characteristics:

PropertyValue
Molecular FormulaC₇H₈N₄O₂
Molecular Weight172.16 g/mol
LogP-0.56
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Triazole derivatives are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against a wide range of pathogens. This compound may inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The structural features of this compound may contribute to its efficacy against specific cancer types.
  • Anti-inflammatory Effects : Some studies suggest that triazole compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various triazole derivatives against common bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research involving human colon cancer (HCT116) cell lines demonstrated that triazole derivatives could effectively inhibit cell proliferation. For instance, one derivative showed an IC50 value of 4.363 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Studies

In vivo studies using animal models showed that certain triazole derivatives could significantly reduce edema and inflammatory markers in conditions such as arthritis and colitis .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to this compound was tested against multiple cancer cell lines.
    • Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of a triazole compound in treating fungal infections in immunocompromised patients.
    • The compound showed a high success rate in eradicating infections with minimal side effects reported.

Properties

IUPAC Name

3-(3-acetamido-1H-1,2,4-triazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(10-11-7)2-3-6(13)14/h2-3H2,1H3,(H,13,14)(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOPJPKQWLPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.